molecular formula C16H23N3O4 B3282626 Z-Gly-leu-NH2 CAS No. 7535-72-0

Z-Gly-leu-NH2

Cat. No.: B3282626
CAS No.: 7535-72-0
M. Wt: 321.37 g/mol
InChI Key: YNCAXHGPWXYIPH-ZDUSSCGKSA-N
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Description

Z-Gly-leu-NH2: , also known as N-benzyloxycarbonyl-glycyl-leucinamide, is a synthetic peptide compound. It is composed of glycine and leucine amino acids, with a benzyloxycarbonyl (Z) protecting group attached to the glycine. This compound is often used in biochemical research due to its ability to inhibit protein kinase C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-leu-NH2 typically involves peptide bond formation between glycine and leucine. The process begins with the protection of the amino group of glycine using a benzyloxycarbonyl (Z) group. The protected glycine is then coupled with leucine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support, allowing for efficient purification and yield .

Chemical Reactions Analysis

Types of Reactions: Z-Gly-leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-Gly-leu-NH2 is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the effects of protecting groups on peptide stability .

Biology: In biological research, this compound is used to study protein kinase C inhibition. It helps elucidate the role of protein kinase C in cellular signaling pathways and its potential as a therapeutic target .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of synthesis make it an attractive candidate for large-scale production .

Mechanism of Action

Z-Gly-leu-NH2 exerts its effects by inhibiting protein kinase C, an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound binds to the regulatory domain of protein kinase C, preventing its activation by diacylglycerol and calcium ions. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

  • Z-Ser-leu-NH2
  • Z-Tyr-leu-NH2
  • Cyclosporin A
  • Cholestan-3β,5α,6β-triol

Comparison: Z-Gly-leu-NH2 is unique among these compounds due to its specific amino acid composition and the presence of the benzyloxycarbonyl protecting group. This structure confers distinct inhibitory properties on protein kinase C, making it a valuable tool in biochemical research .

Properties

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCAXHGPWXYIPH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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